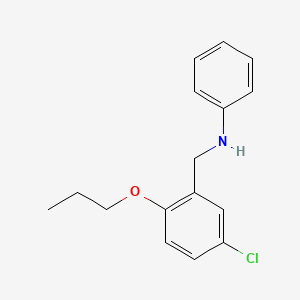

(5-chloro-2-propoxybenzyl)phenylamine

Description

(5-Chloro-2-propoxybenzyl)phenylamine is an aromatic amine derivative characterized by a benzylphenylamine core substituted with a chlorine atom at the 5-position and a propoxy group at the 2-position of the benzene ring. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.65 g/mol and a CAS registry number of 608524-02-3 . This compound is structurally notable for its disubstituted phenylamine moiety, which influences its physicochemical and biological properties.

Properties

IUPAC Name |

N-[(5-chloro-2-propoxyphenyl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-2-10-19-16-9-8-14(17)11-13(16)12-18-15-6-4-3-5-7-15/h3-9,11,18H,2,10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXMVKNDYAJORK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)CNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Insights :

- Electron-donating groups (e.g., methyl in (3,4-dimethyl)phenylamine) enhance bioactivity, as seen in Nrf2 activation .

- Alkoxy groups (e.g., propoxy in the target compound) introduce steric bulk, which could affect binding affinity in biological systems .

Toxicity and Structural Modifications

highlights that replacing the phenylamine group (R6) in compound D1 with tetrahydropyranylamine or acetylamine reduces toxicity while maintaining viability. For example:

- Phenylamine (R6) : High toxicity at low concentrations.

- Tetrahydropyranylamine (B4) : Reduced toxicity, increased EC₅₀.

- Acetylamine (B5) : Further toxicity reduction but diminished bioactivity .

This suggests that while the phenylamine core is critical for activity, bulky or polar substituents (e.g., propoxy in the target compound) may balance toxicity and efficacy.

Physicochemical Properties of Related Compounds

Thermal and Optical Behavior

While direct data on this compound is lacking, studies on triphenylamine-based azomethines () reveal:

- Thermal stability : Decomposition temperatures >300°C due to aromatic rigidity.

- Optical properties : Absorption maxima (~350–450 nm) and emission in visible spectra, influenced by electron-donating/withdrawing groups .

These properties are relevant to applications in optoelectronics, though the target compound’s chloro and propoxy groups may shift its optical profile compared to simpler phenylamines.

Table: Comparative Molecular Data

| Parameter | This compound | Aniline (Phenylamine) | (3,4-Dimethyl)phenylamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 191.65 | 93.13 | 121.18 |

| Molecular Formula | C₈H₁₄ClNO₂ | C₆H₇N | C₈H₁₁N |

| Key Substituents | Cl, propoxy | None | CH₃, CH₃ |

| Bioactivity | Inferred SAR from analogs | Baseline | High Nrf2 activation |

| Toxicity Profile | Likely moderate (based on SAR) | High | Low (if substituted) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.